5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine
Description
Chemical Structure and Key Features The compound 5-(4-fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine (synonyms: ZINC2889083, AKOS000811937) is a thieno[2,3-d]pyrimidine derivative with a 4-fluorophenyl group at position 5, a methyl group at position 6, and a 4-methylpiperidine substituent at position 4 (Figure 1). Its molecular formula is C₂₀H₂₁FN₄S, with a molecular weight of 368.47 g/mol. The piperidine moiety enhances solubility and bioavailability, while the 4-fluorophenyl group contributes to target binding via hydrophobic interactions and fluorine’s electronegativity.
Potential Applications Thieno[2,3-d]pyrimidines are known for diverse bioactivities, including anticancer, antimicrobial, and enzyme inhibition. aeruginosa, M. tuberculosis).
Properties
IUPAC Name |
5-(4-fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3S/c1-12-7-9-23(10-8-12)18-17-16(14-3-5-15(20)6-4-14)13(2)24-19(17)22-11-21-18/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEXYVZBQYSOEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C3C(=C(SC3=NC=N2)C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction is carried out under reflux conditions, often in the presence of a desiccant such as calcium chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It finds applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Comparison with Similar Thieno[2,3-d]pyrimidine Derivatives
Anticancer Activity
Key Findings :
- The 4-methylpiperidine group in the target compound may improve membrane permeability compared to bulkier substituents (e.g., isoxazole-methoxy).
- Fluorine at position 5 enhances binding affinity to kinases (e.g., PI3K, mTOR) compared to non-halogenated analogs.
Antimicrobial Activity
Key Findings :
- The 4-methylpiperidine group in the target compound aligns with active anti-tubercular derivatives targeting QcrB.
- Fluorine’s electron-withdrawing effect may enhance interactions with bacterial enzymes (e.g., TrmD methyltransferase).
Enzyme Inhibition
Structural Advantages of the Target Compound
- 4-Methylpiperidine : Enhances solubility and confers conformational rigidity for target binding.
- 5-(4-Fluorophenyl) : Fluorine’s electronegativity improves binding to aromatic residues in enzyme active sites.
- 6-Methyl Group : Reduces metabolic degradation compared to hydrogen or larger substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
